2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid

Description

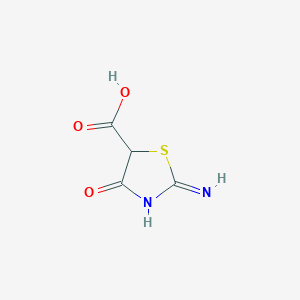

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring core substituted with an imino group at position 2, a ketone at position 4, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C4H4N2O3S |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

2-imino-4-oxo-1,3-thiazolidine-5-carboxylic acid |

InChI |

InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7) |

InChI Key |

ZXWOWIXKGGDVOS-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NC(=N)S1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

β-Cyclodextrin-SO3H Catalyzed Condensation

A green chemistry approach for synthesizing thiazolidine derivatives involves β-cyclodextrin-SO3H (β-CD-SO3H) as a recyclable catalyst. This method leverages the reaction between thioglycolic acid (HSCH2COOH) and aldehydes to form the thiazolidine ring. The mechanism begins with β-CD-SO3H activating the aldehyde’s carbonyl group, facilitating imine intermediate formation. Subsequent nucleophilic attack by thioglycolic acid’s thiol group results in cyclization and dehydration, yielding 2-imino-4-oxo-1,3-thiazolidine-5-carboxylic acid.

Key Features :

- Catalyst : β-CD-SO3H (enhances electrophilicity and nucleophilicity).

- Conditions : Ambient temperature, aqueous solvent system.

- Advantages : Eco-friendly, high atom economy, and catalyst reusability.

Lewis Acid-Catalyzed Ring-Opening Cyclization

A stereoselective route employs Lewis acids like boron trifluoride diethyl etherate (BF3·OEt2) to mediate the ring-opening of N-arylsulfonylaziridines followed by cyclization with isothiocyanates. For example, (R)-2-phenyl-N-tosylaziridine reacts with phenyl isothiocyanate in dichloromethane at 0°C, producing 2-iminothiazolidines with excellent enantioselectivity (>90% ee).

Mechanistic Insights :

- Aziridine activation by BF3·OEt2.

- SN2-type ring-opening with isothiocyanate.

- 5-exo-dig cyclization to form the thiazolidine core.

Optimized Parameters :

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| N-Tosylaziridine, PhNCS | BF3·OEt2 | CH2Cl2 | 0°C | 85–92% |

Domino Reactions for One-Pot Synthesis

Domino reactions enable efficient synthesis through sequential steps without isolating intermediates. β-Amidothioamides (ATAs) act as dinucleophiles, undergoing imine–enamine tautomerization, nucleophilic addition, and cyclization in a single pot. For instance, ATAs derived from thiourea and aldehydes yield 2-imino-4-oxo-thiazolidine-5-carboxylic acids in 75–94% yields under mild conditions.

Advantages :

- Time Efficiency : Completes in 2–4 hours.

- Scalability : Suitable for gram-scale production.

Adapted Synthesis from Pemoline Intermediates

Although originally developed for pemoline (2-imino-5-phenyl-4-oxazolidinone), this method can be modified for thiazolidine-5-carboxylic acids. The patent-derived protocol involves:

- Reacting cyanamide with sodium methoxide.

- Condensing with methyl mandelate.

- Acidifying to pH 6.0 with HCl to precipitate the product.

Modifications for Target Compound :

- Replace methyl mandelate with a carboxylic acid-containing analogue (e.g., mandelic acid derivative).

- Optimize stoichiometry to favor 5-carboxylic acid substitution.

Original Procedure Highlights :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyanamide activation | NaOMe/MeOH, 0°C | Sodium cyanamide |

| Condensation | Methyl mandelate, reflux | Intermediate formation |

| Acidification | HCl, <12°C | Precipitation |

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of the discussed methods:

| Method | Catalyst/Reagents | Yield | Enantioselectivity | Environmental Impact |

|---|---|---|---|---|

| β-CD-SO3H Condensation | β-CD-SO3H | Moderate | None | Low (aqueous) |

| Lewis Acid Catalysis | BF3·OEt2 | High | >90% ee | Moderate (CH2Cl2) |

| Domino Reaction | None | High | Variable | Low (solvent-free) |

| Pemoline Adaptation | NaOMe/HCl | Moderate | None | High (HCl waste) |

Critical Observations :

- β-CD-SO3H Method : Ideal for sustainable synthesis but requires optimization for industrial scalability.

- Lewis Acid Catalysis : Superior for enantioselective applications but uses hazardous solvents.

- Domino Reactions : Balance efficiency and eco-friendliness, making them preferable for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different thiazolidine derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds .

Scientific Research Applications

2-Imino-4-oxo-1,3-thiazolidine derivatives, particularly those with a carboxylic acid at the 5-position, have diverse applications in medicinal chemistry and drug discovery, serving as building blocks for various biologically active compounds .

General Information

The compound 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid, also known as DB07539, is a small molecule that belongs to the class of organic compounds known as benzoic acids . These compounds contain a benzene ring .

Some key identifiers of 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid are:

- DrugBank Accession Number: DB07539

- InChI Key: JLRKRQCTYQGDKJ-GHXNOFRVSA-N

- IUPAC Name: 4-(5-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid

Scientific Research Applications

2-Imino-4-oxo-1,3-thiazolidine derivatives are investigated for a range of therapeutic applications .

- Type III Secretion System Inhibitors: Substituted 2-imino-5-arylidenethiazolidin-4-ones have been identified as inhibitors of the Type III Secretion System (T3SS) in Gram-negative bacteria . These systems export protein toxins and virulence factors, and their disruption is a potential therapeutic strategy .

- Antimicrobial Agents: Thiazolidinones are investigated as general antifungal/antimicrobial agents .

- Radioprotective Effects: 2-Imino-3-[(chromone-2-yl)carbonyl] thiazolidin-4-ones have radioprotective effects .

- Hypoglycemic Activity: Derivatives of 4-(1,3-thiazolidine-5-ylidene) pyrazole-3-carbonic acid have shown hypoglycemic activity . For example, 1-Methyl-4[(4-oxo-2-thioxo-1,3-thiazolidine-5-iliden)methyl]-1H-pyrazole-3-carbonic acid can decrease glucose content .

- Other therapeutic areas: Thiazolidinones are under investigation as anticancer antagonists, anti-inflammatory agents and more .

Relevant targets

- Cyclin-A2: 2-Imino-4-oxo-1,3-thiazolidine can target Cyclin-A2 . It acts at the G1-S transition to promote the initiation of DNA synthesis, and modulates G2 progression . It also controls the timing of entry into mitosis/meiosis by controlling the subsequent activation of cyclin B/CDK1 by phosphorylation, and coordinates the activation of cyclin B/CDK1 at the centrosome and in the nucleus .

Mechanism of Action

The mechanism of action of 2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cancer . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The thiazolidine ring system is a common scaffold in bioactive molecules. Key analogues include:

3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids (1a–1f)

- Structure: These derivatives replace the 2-imino group with a thioxo (S) group and incorporate an indole-carboxylic acid moiety.

- Synthesis: Synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid with 4-thioxo-2-thiazolidinone under acidic conditions (acetic acid, sodium acetate) .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid (2a–2b)

- Structure: Features a 2-amino substituent on the thiazolidine ring instead of imino.

- Synthesis: Prepared via refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylic acid in acetic acid .

- Key Differences: The amino group introduces basicity, which may enhance solubility in aqueous environments compared to the neutral imino group .

Chloro- and Aryl-Substituted Analogues

- Examples: 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

- Key Differences : Bulky aryl or chloro substituents increase lipophilicity, likely improving membrane permeability but reducing water solubility .

Mechanistic and Reactivity Insights

- Imino vs. Thioxo: The imino group in the target compound participates in tautomerism (keto-enol), influencing its stability and reactivity.

- Carboxylic Acid Role : The 5-carboxylic acid group in all analogues enables salt formation, improving bioavailability. However, steric hindrance from indole (in 1a–1f) or aryl groups (in chloro derivatives) may limit binding to enzymes .

Biological Activity

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazolidine ring, which is characterized by the presence of sulfur and carbonyl groups. Its structure includes an imino group that distinguishes it from related compounds like 2-Oxo-1,3-thiazolidine-5-carboxylic acid. The presence of a carboxylic acid functional group contributes to its acidic properties, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For instance, studies have reported that derivatives of thiazolidines can inhibit biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 0.5 µg/mL for certain derivatives .

Antioxidant Properties

The compound also possesses antioxidant capabilities, which are vital in mitigating oxidative stress within biological systems. This property may be attributed to its ability to scavenge free radicals, thereby protecting cells from damage associated with oxidative stress.

Anticancer Potential

Recent studies have explored the anticancer activity of thiazolidine derivatives, including this compound. For example, derivatives have been evaluated for their cytotoxic effects against glioblastoma cells, demonstrating promising results in reducing cell viability . The mechanisms underlying these effects may involve modulation of metabolic pathways and interactions with specific enzymes.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation.

- Biofilm Disruption : By inhibiting biofilm formation in bacteria, it disrupts the protective environments that pathogens utilize to evade immune responses and antibiotic treatment .

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives:

- Antibiofilm Activity : A study demonstrated that certain thiazolidinones significantly reduced biofilm formation by S. aureus, with reductions exceeding 50% at specific concentrations .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that thiazolidinone derivatives exhibited potent cytotoxic effects against multiple cancer cell lines such as MDA-MB-231 and HCT116 .

Comparative Analysis

The following table summarizes the biological activities of selected thiazolidine derivatives compared to this compound:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Effective against Pseudomonas aeruginosa | Moderate | Promising against glioblastoma |

| Thiazolidinone Derivative A | High efficacy against S. aureus | Strong scavenging activity | Potent against MDA-MB-231 |

| Thiazolidinone Derivative B | Moderate | Low | Effective against HCT116 |

Q & A

Q. What synthetic methodologies are effective for preparing 2-imino-4-oxo-1,3-thiazolidine-5-carboxylic acid and its derivatives?

The compound can be synthesized via condensation reactions between thiazolidinone precursors and aldehyde-containing intermediates. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst yields structurally analogous thiazolidine derivatives . Optimization of molar ratios (e.g., 1.0:1.1 equivalents of aldehyde to thiazolidinone) and reaction times (2.5–5 hours) is critical for maximizing yields. Post-synthesis purification involves recrystallization from acetic acid or DMF/acetic acid mixtures .

Q. How can the purity and structural integrity of synthesized this compound be validated?

Analytical techniques such as HPLC (high-performance liquid chromatography) and FTIR (Fourier-transform infrared spectroscopy) are essential. For instance, HPLC methods developed for regulated pharmaceutical analysis can resolve impurities in thiazolidine derivatives . NMR (¹H/¹³C) and X-ray crystallography confirm structural assignments, particularly for distinguishing between tautomeric forms (e.g., imino vs. enamine configurations) .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity studies of thiazolidine derivatives?

Discrepancies in bioactivity data (e.g., inconsistent IC₅₀ values) may arise from variations in tautomerism, solvent effects, or assay conditions. Computational modeling (e.g., DFT for tautomer stability) and standardized assay protocols (e.g., fixed pH, controlled temperature) are recommended. Comparative studies using structurally defined analogs (e.g., methylated imino groups) can isolate activity contributors .

Q. How does substitution at the 5-carboxylic acid position influence the compound’s kinase inhibition profile?

Modifications at the 5-position (e.g., esterification, amidation) alter electronic and steric properties, impacting binding to kinase active sites. For example, replacing the carboxylic acid with a methyl ester reduces polarity, potentially enhancing membrane permeability but decreasing affinity for hydrophilic pockets in CDK2. Structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., 5-amide, 5-ethyl ester) are critical .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

The α,β-unsaturated carbonyl system in the thiazolidine ring facilitates Michael addition reactions. Kinetic studies using nucleophiles (e.g., thiols, amines) under varying pH conditions reveal rate constants dependent on the electron-withdrawing nature of the imino group. Computational analysis (e.g., Fukui indices) identifies reactive sites for targeted functionalization .

Q. How can spectral data resolve ambiguities in tautomeric equilibria of this compound?

Variable-temperature NMR and UV-Vis spectroscopy track tautomeric shifts (e.g., imino ↔ enamine). For example, temperature-dependent ¹H NMR in DMSO-d₆ shows coalescence of NH and CH signals near 50°C, indicating dynamic equilibria. X-ray crystallography provides definitive evidence of the dominant tautomer in the solid state .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during the synthesis of thiazolidine-5-carboxylic acid analogs?

Side reactions (e.g., over-alkylation, oxidation) are minimized by:

Q. How can computational tools guide the optimization of thiazolidine-based inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PTPN2. MD (molecular dynamics) simulations assess stability of ligand-receptor complexes over time. QSAR (quantitative structure-activity relationship) models correlate substituent effects (e.g., logP, H-bond donors) with inhibitory potency .

Data Gaps and Future Directions

Q. Why are there limited pharmacokinetic data for this compound?

Public databases (PubMed, ECHA) lack comprehensive studies due to the compound’s niche research focus . Prioritize in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to fill these gaps.

Q. What advanced spectroscopic techniques can elucidate unresolved structural features?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) resolve complex spin systems in multi-ring derivatives. Synchrotron-based X-ray diffraction provides atomic-level detail for polymorph identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.